molecular formula C4H11NOS B026726 (R)-(+)-2-Methyl-2-propanesulfinamide CAS No. 196929-78-9

(R)-(+)-2-Methyl-2-propanesulfinamide

Cat. No. B026726
M. Wt: 121.2 g/mol
InChI Key: CESUXLKAADQNTB-SSDOTTSWSA-N
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Description

Synthesis Analysis

The synthesis of (R)-(+)-2-Methyl-2-propanesulfinamide involves several key steps, including the condensation of N-tert-butanesulfinamide with aldehydes or ketones, followed by the asymmetric oxidation of the resulting sulfinamide compounds. An improved synthesis method that overcomes scalability issues involves the catalytic asymmetric oxidation of di-tert-butyl disulfide, utilizing inexpensive chiral ligands, and can be performed on a kilogram scale (Weix & Ellman, 2003). This method provides a practical and efficient approach to producing (R)-(+)-2-Methyl-2-propanesulfinamide in large quantities.

Molecular Structure Analysis

The molecular structure of (R)-(+)-2-Methyl-2-propanesulfinamide has been characterized using various spectroscopic methods, including X-ray crystallography, which reveals the spatial arrangement of atoms within the molecule and confirms its chiral nature. The stereochemistry of this compound is crucial for its applications in asymmetric synthesis, as it directly influences the outcome of the chemical reactions it is involved in.

Chemical Reactions and Properties

(R)-(+)-2-Methyl-2-propanesulfinamide participates in a variety of chemical reactions, serving as a precursor for the synthesis of chiral amines and other functionalized organic molecules. For example, it undergoes nucleophilic addition reactions with organometallic reagents, leading to the formation of chiral amines with high enantiomeric excess. This reactivity profile is attributed to the sulfinamide group, which acts as a directing group and stabilizes the intermediate species formed during the reaction process.

Physical Properties Analysis

The physical properties of (R)-(+)-2-Methyl-2-propanesulfinamide, such as melting point, solubility, and optical rotation, are important parameters that influence its handling and application in synthetic procedures. These properties are determined by its molecular structure and can be measured using standard laboratory techniques.

Chemical Properties Analysis

The chemical properties of (R)-(+)-2-Methyl-2-propanesulfinamide, including its reactivity, stability, and functional group compatibility, are essential for its use in organic synthesis. Its stability under various conditions and its compatibility with different reagents and catalysts make it a valuable intermediate in the synthesis of complex organic molecules.

  • (Weix & Ellman, 2003)
  • Additional references and detailed studies can be accessed for specific information on synthesis methods, molecular structure analysis, and chemical properties.

Scientific Research Applications

  • Chiral Auxiliary in Stereoselective Synthesis : This compound is used as a chiral auxiliary in the stereoselective synthesis of novel agonists. For instance, it aided in synthesizing a potent PPAR α/γ dual agonist with a 55% overall yield (Qian et al., 2015).

  • Applications in Odorant Research : It serves as a chiral amine with potential applications in natural gas odorant and thiol odor research (Weix & Ellman, 2005).

  • Organic Synthesis : This sulfinamide is a colorless oil with high oxidation stability, useful in various organic syntheses (Liu, Chen, & Sun, 2016).

  • Enantiopure Amine Synthesis : It is instrumental in synthesizing enantiopure amines, such as (R)-1-(1H-indol-3-yl) propan-2-amines, with over 99% enantiomeric excess and without the need for further chiral separation (Peng et al., 2013).

  • Enantioselective Reactions : It provides tert-butanesulfinyl imines in high yields for enantioselective reactions, making it a versatile chiral auxiliary in asymmetric synthesis (Dinér, Sadhukhan, & Blomkvist, 2014).

  • Copolymerization Applications : Its derivatives are used in the copolymerization of compounds like acrylamide and 3-(2-acrylamido-2-methylpropanedimethylammonio)-1-propanesulphonate, resulting in hydrophilic sulphobetaine copolymers with diverse applications (McCormick & Salazar, 1992).

  • Hydrogel Applications : It's involved in transforming poly(2acrylamido2methyl1propanesulfonic acid) hydrogels into extremely tough forms via metal coordination complexes, applicable in biomedical and engineering fields (Yu et al., 2020).

  • Building Block in Drug Discovery : Diaminooxetane derivatives synthesized from this compound are considered potential building blocks for future drug discovery, acting as bioisosteric to certain amine and urea derivatives (Ugale & Gholap, 2017).

properties

IUPAC Name

(R)-2-methylpropane-2-sulfinamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NOS/c1-4(2,3)7(5)6/h5H2,1-3H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CESUXLKAADQNTB-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[S@@](=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40449939
Record name (R)-(+)-2-Methyl-2-propanesulfinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40449939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-(+)-2-Methyl-2-propanesulfinamide

CAS RN

196929-78-9
Record name (R)-2-Methylpropane-2-sulfinamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=196929-78-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R)-(+)-2-Methyl-2-propanesulfinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40449939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-2-methylpropane-2-sulfinamide
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.201.542
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Synthesis routes and methods

Procedure details

A solution of 128 (1.444 g, 6.770 mmol) and THF (20 mL) was cooled to −10° C., and (3-fluoro-4-methoxyphenyl)magnesium bromide (2.717 g, 11.85 mmol) was added via addition funnel. The reaction was stirred at −10° C. for 1 h. Water was added, and the mixture was extracted with EtOAc. The organic layer was concentrated, and the resulting residue was purified by reverse phase chromatography (eluting with 0-65% MeCN/water) to afford 0.203 g (8.83%) of (R)—N#R)-(3-fluoro-4-methoxyphenyl)(1-methyl-1H-imidazol-5-yl)methyl)-2-methylpropane-2-sulfinamide (130a) and 315 mg (13.71%) of (R)—N—((S)-(3-fluoro-4-methoxyphenyl)(1-methyl-1H-imidazol-5-yl)methyl)-2-methylpropane-2-sulfinamide (1306).
Name
Quantity
1.444 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
2.717 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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